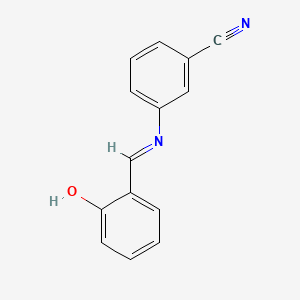

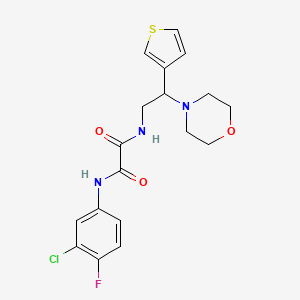

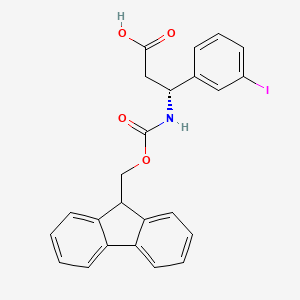

Benzonitrile, 3-(2-hydroxybenzylidenamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzonitrile, 3-(2-hydroxybenzylidenamino)-” is a chemical compound with diverse applications in scientific research. It belongs to the nitriles class of organic compounds, which are characterized by a carbon-nitrogen triple bond .

Molecular Structure Analysis

The molecular structure of benzonitrile features an aromatic benzene ring connected to a nitrile functional group (-C≡N) . This simple yet crucial structural configuration contributes to the compound’s reactivity and polarity . The presence of a nitrile group makes benzonitrile a potent electrophile, thus readily participating in numerous chemical reactions .

Chemical Reactions Analysis

Benzonitrile is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes . It is also a prominent intermediate for the production of benzoguanamine, which is a widely used advanced coating . Classical methods for benzonitrile synthesis are the cyanation of benzene halides, toluene halides and ammonia reaction, ammoxidation of toluene, ammonia and air, benzoic acid and urea reaction, and the cyanidation of benzaldehyde .

Physical And Chemical Properties Analysis

Benzonitrile is a colorless liquid that emits a faint, almond-like odor . At room temperature, it exhibits a boiling point of 191°C and a melting point of -13°C . It is slightly soluble in water, but can dissolve readily in organic solvents such as ethanol, ether, and chloroform .

Scientific Research Applications

Synthesis and Material Science Applications

Benzonitrile, 3-(2-hydroxybenzylidenamino)-, serves as a precursor in the synthesis of complex molecules and materials. For instance, it is utilized in the creation of cis dioxido-vanadium(V) complexes, which have been studied for their antimicrobial activities against a range of bacteria and fungi. These complexes show potential in the development of new antimicrobial agents, highlighting the compound's role in synthesizing bioactive materials (Sheikhshoaie et al., 2016).

Microbial Degradation and Environmental Implications

The compound is also a subject of study in environmental pollution, specifically in understanding the microbial degradation of benzonitrile herbicides. Research in this area provides insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms, contributing to the environmental fate assessment of structurally related benzonitrile herbicides (Holtze et al., 2008).

Antimicrobial and Antibacterial Research

Research on benzonitrile derivatives includes the exploration of their antibacterial activities. Novel 3-Hydroxy benzoic acid hybrid derivatives have been synthesized and tested for potential antibacterial properties, suggesting the utility of benzonitrile, 3-(2-hydroxybenzylidenamino)-, in developing new antibacterial agents (Satpute et al., 2018).

Exploring Photodynamic Therapy for Cancer

Moreover, benzonitrile, 3-(2-hydroxybenzylidenamino)-, and its derivatives are investigated for their potential in photodynamic therapy (PDT) for cancer. Hydroxyphthalocyanines, synthesized from benzyl-substituted phthalonitriles, have been evaluated for their efficacy as sensitizers in PDT, offering a promising avenue for cancer treatment research (Hu et al., 1998).

properties

IUPAC Name |

3-[(2-hydroxyphenyl)methylideneamino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14(12)17/h1-8,10,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEKPPWOMPRBIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NC2=CC=CC(=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[3-(trifluoromethyl)phenyl]-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]benzenecarboxylic acid](/img/structure/B2721638.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2721639.png)

![benzo[d]thiazol-2-yl(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2721642.png)

![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

![N-[(4-methylphenyl)methyl]-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2721652.png)